molecular formula C10H7F3N2O2S2 B2836622 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole CAS No. 339008-89-8

4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole

Cat. No.: B2836622
CAS No.: 339008-89-8
M. Wt: 308.29
InChI Key: OIEPOMOLLIHYAI-UHFFFAOYSA-N
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Description

4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole is a chemical compound characterized by its unique structure, which includes a thiadiazole ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 4-methylthiadiazole and 3-(trifluoromethyl)benzenesulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the thiadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to investigate biological processes or as a lead compound in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methylthiadiazole: Similar structure but lacks the trifluoromethyl group.

  • 3-(Trifluoromethyl)benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

  • Other thiadiazole derivatives: Various derivatives with different substituents on the thiadiazole ring.

Uniqueness: 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole stands out due to the presence of both the trifluoromethyl group and the methyl group, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

4-methyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S2/c1-6-9(18-15-14-6)19(16,17)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEPOMOLLIHYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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